Driselase - 85186-71-6

Driselase

Catalog Number: EVT-13528440
CAS Number: 85186-71-6
Molecular Formula: C63H78O6S2
Molecular Weight: 995.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Driselase is classified as a fungal carbohydrolase. Its primary source, Irpex lacteus, is known for producing a range of enzymes that target polysaccharides in plant cell walls, including cellulases, hemicellulases, and pectinases. This classification underscores its role in breaking down complex carbohydrates found in various plant tissues .

Synthesis Analysis

Methods of Synthesis

Driselase can be produced through fermentation processes involving specific fungal strains. The synthesis typically includes:

  1. Cultivation of Fungal Strains: Fungal mycelium is grown in liquid media under controlled conditions to maximize enzyme production.
  2. Extraction: The enzymes are harvested from the culture medium after sufficient growth, often through centrifugation and filtration methods.
  3. Purification: Techniques such as precipitation and chromatography may be employed to isolate Driselase from other proteins and impurities .

Technical Details

The production process requires optimizing growth conditions, including temperature (typically around 28°C), pH, and nutrient composition of the media. These factors significantly influence the yield and activity of the enzymes produced .

Molecular Structure Analysis

Structure and Data

Driselase's molecular formula is C2H5N3O2C_2H_5N_3O_2 with a molecular weight of approximately 103.08 g/mol . The enzyme functions as a complex mixture rather than a single entity, comprising multiple glycanases that target different components of plant cell walls.

Structural Insights

The enzyme's active sites are designed to recognize and cleave glycosidic bonds in polysaccharides, enabling it to break down cellulose, hemicellulose, and pectin effectively. This structural versatility allows Driselase to act on various substrates found in plant materials .

Chemical Reactions Analysis

Reactions and Technical Details

Driselase catalyzes several key reactions involved in the degradation of plant cell walls:

  • Cellulose Hydrolysis: It breaks down cellulose into smaller oligosaccharides.
  • Hemicellulose Degradation: Driselase acts on hemicellulose components, releasing xylose and other sugars.
  • Pectin Degradation: The enzyme also hydrolyzes pectin, contributing to the softening of plant tissues during processing .

These reactions are critical for applications such as protoplast formation, where intact cell walls must be removed to access cellular contents.

Mechanism of Action

Process and Data

The mechanism by which Driselase operates involves several steps:

  1. Substrate Binding: The enzyme binds to specific polysaccharide chains within the plant cell wall.
  2. Cleavage of Glycosidic Bonds: Enzymatic action cleaves glycosidic bonds, resulting in shorter sugar chains or free sugars.
  3. Release of Products: The breakdown products are released into the surrounding medium, facilitating further degradation or extraction processes .

This mechanism is crucial for enhancing the digestibility of plant materials in both research and industrial contexts.

Physical and Chemical Properties Analysis

Physical Properties

Driselase is typically supplied as a powder or liquid formulation. Its appearance can vary based on concentration and formulation but generally is light brown to beige.

Chemical Properties

  • Solubility: Driselase is soluble in water, which is essential for its application in enzymatic reactions.
  • Stability: The enzyme exhibits stability over a range of pH levels (typically between 4.5 to 7) but may lose activity at extreme pH values or high temperatures .

Relevant Data or Analyses

Safety data indicate that Driselase should be handled with care due to potential allergenic properties associated with fungal enzymes. Proper safety measures should be followed when using this enzyme preparation .

Applications

Scientific Uses

Driselase has diverse applications in scientific research:

  • Protoplast Preparation: It is widely used for generating protoplasts from various plant species, facilitating genetic manipulation and cellular studies .
  • Cell Wall Studies: Researchers utilize Driselase to investigate the composition and structure of plant cell walls by analyzing the sugars released during enzymatic digestion.
  • Biotechnology: In industrial biotechnology, Driselase aids in the processing of biomass for biofuels by enhancing the breakdown of lignocellulosic materials .
Enzymology of Driselase: Mechanisms and Substrate Specificity

Enzymatic Cocktail Composition and Functional Synergy

Driselase is a multi-enzyme complex derived from the basidiomycete fungus Irpex lacteus, characterized by its broad-spectrum hydrolytic activity against plant cell wall polysaccharides. This enzymatic cocktail primarily comprises cellulases (EC 3.2.1.4), hemicellulases (including xylanases, EC 3.2.1.8), pectinases (e.g., polygalacturonase, EC 3.2.1.15), and accessory enzymes such as laminarinase (β-1,3-glucanase) and rhamnogalacturonan hydrolase [1] [3]. The functional synergy within this mixture arises from the complementary activities of its components: pectinases solubilize the pectin matrix, exposing cellulose microfibrils and hemicellulose networks for subsequent degradation by cellulases and hemicellulases. This sequential action significantly enhances the overall degradation efficiency compared to individual enzymes [3] [7]. For instance, the bimodular enzyme TvCE8-GH28 in Driselase integrates pectin methylesterase (CE8) and polygalacturonase (GH28) activities, where CE8 demethylesterifies pectin, enabling GH28 to hydrolyze α-1,4-glycosidic bonds in homogalacturonan [7].

Table 1: Core Enzymatic Components of Driselase

Enzyme ClassSpecific ActivitiesCAZy FamilyFunction in Cocktail
CellulaseEndo-β-1,4-glucanaseGH5, GH7, GH12Hydrolyzes cellulose microfibrils
HemicellulaseXylanase, β-glucanaseGH10, GH11Degrades hemicellulose backbones
PectinasePolygalacturonase, RG-hydrolaseGH28, GH78Cleaves pectin backbones/side chains
Accessory EnzymesLaminarinase, β-glucosidaseGH16, GH3Targets callose/oligosaccharides

Role in Plant Cell Wall Degradation: Cellulase, Hemicellulase, and Pectinase Activities

Driselase targets all major structural domains of plant cell walls:

  • Cellulose Degradation: Endoglucanases in Driselase cleave internal β-1,4-glucosidic bonds in amorphous regions of cellulose, while cellobiohydrolases processively release cellobiose units from chain ends. This generates free sugars and reduces crystallinity, facilitating protoplast isolation [1] [6].
  • Hemicellulose Hydrolysis: Xylanases (GH10/11) hydrolyze β-1,4-xylosidic linkages in xylans, predominant in monocots, while β-glucanases degrade mixed-linkage β-glucans (MLGs) in Poales. Studies on barley β-glucans show Driselase-induced depolymerization via endo-β-1,3(4)-glucanase activity, confirmed by reduced viscosity and increased reducing ends [9].
  • Pectin Breakdown: Driselase contains specialized enzymes like rhamnogalacturonan hydrolase (GH78) that cleave α-1,2-bonds between rhamnose and galacturonic acid in rhamnogalacturonan-I (RG-I). Its effectiveness on soybean meal pectin requires synergistic action of ≥10 enzymes, including galactanases (GH53) and arabinanases (GH93), to dismantle highly branched RG-I domains [7].

Table 2: Substrate Degradation Efficiency by Driselase Components

SubstrateKey EnzymesDegradation ProductsApplication Evidence
CelluloseEndoglucanases (GH5)Cellobiose, glucoseProtoplast preparation [1]
XylanXylanase (GH10)XylooligosaccharidesBiomass saccharification [3]
Rhamnogalacturonan-IGH78, GH28, GH53Galacturonate, rhamnoseSoybean meal hydrolysis [7]
Mixed-linkage β-glucanLichenase (GH16)Laminaribiose, glucoseBarley β-glucan studies [9]

The enzyme’s efficacy in degrading complex substrates like soybean meal relies on multi-enzyme cocktails targeting interconnected polysaccharides. For example, TvGH53 (GH53 family) specifically hydrolyzes β-1,4-galactan side chains in RG-I, but only when combined with backbone-cleaving enzymes like polygalacturonase [7].

Kinetic Analysis of Polysaccharide Hydrolysis Dynamics

Kinetic studies reveal how Driselase’s multi-component system achieves efficient substrate turnover:

  • Substrate Binding Specificity: Isothermal titration calorimetry (ITC) analyses of enzyme-substrate interactions show that conformational flexibility influences catalytic competence. For instance, bacterial homologs of rhamnogalacturonan hydrolase exhibit higher active-site plasticity than plant isoforms, enabling broader substrate ranges [5].
  • Reaction Mechanism Probes: Radical clock substrates (e.g., bicyclo[4.1.0]heptane) demonstrate that hydroxylation proceeds via hydrogen atom transfer, forming transient carbon-centered radicals. Deuterium-labeling studies confirm significant C–H bond breaking in rate-determining steps [10].
  • Multi-Enzyme Kinetics: Semiminiaturized hydrolysis assays using soybean meal show that enzyme pools containing GH28 (polygalacturonase) release 3.2× more uronic acids than pools lacking backbone-targeting enzymes. Time-course deuterium–hydrogen exchange mass spectrometry (DXMS) further reveals that synergistic pools reduce substrate recalcitrance by dynamically exposing new cleavage sites [7] [9].

For example, Driselase-induced oxidation of β-glucans generates mid-chain oxo groups detectable via NaB³H₄ reduction, accelerating depolymerization under Fenton reaction conditions. This non-enzymatic pathway complements enzymatic hydrolysis, particularly in ascorbate-rich environments [9].

Properties

CAS Number

85186-71-6

Product Name

Driselase

IUPAC Name

2-[4,16-bis(benzenesulfonyl)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-11-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione

Molecular Formula

C63H78O6S2

Molecular Weight

995.4 g/mol

InChI

InChI=1S/C63H78O6S2/c1-45(2)22-18-23-46(3)24-19-26-48(5)36-40-58(70(66,67)54-30-12-10-13-31-54)50(7)29-21-28-47(4)25-20-27-49(6)37-41-59(71(68,69)55-32-14-11-15-33-55)51(8)42-43-63-53-39-38-52(44-53)62(63,9)60(64)56-34-16-17-35-57(56)61(63)65/h10-17,22,24-25,29-39,42,52-53,58-59H,18-21,23,26-28,40-41,43-44H2,1-9H3

InChI Key

DCOQAGJHKBSTAY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCC(C(=CCCC(=CCCC(=CCC(C(=CCC12C3CC(C1(C(=O)C4=CC=CC=C4C2=O)C)C=C3)C)S(=O)(=O)C5=CC=CC=C5)C)C)C)S(=O)(=O)C6=CC=CC=C6)C)C)C

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